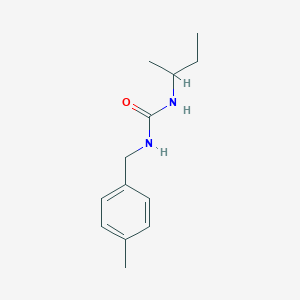

N-(sec-butyl)-N'-(4-methylbenzyl)urea

Description

Significance within Contemporary Organic Chemistry Research

The synthesis of unsymmetrical ureas like N-(sec-butyl)-N'-(4-methylbenzyl)urea is a focal point in contemporary organic chemistry. mdpi.comresearcher.life Researchers are continually developing more efficient, selective, and environmentally benign methods to create these compounds. Traditional methods often involve hazardous reagents like phosgene (B1210022), leading to the exploration of safer alternatives. nih.gov Modern synthetic strategies that could be employed for the synthesis of N-(sec-butyl)-N'-(4-methylbenzyl)urea include the reaction of sec-butyl isocyanate with 4-methylbenzylamine (B130917) or, conversely, the reaction of 4-methylbenzyl isocyanate with sec-butylamine (B1681703). Another approach involves the use of coupling reagents that facilitate the formation of the urea (B33335) bond from the corresponding amines and a carbonyl source. mdpi.com

The presence of a chiral center in the sec-butyl group also introduces an element of stereochemistry, making the synthesis of enantiomerically pure forms of N-(sec-butyl)-N'-(4-methylbenzyl)urea a relevant challenge in asymmetric synthesis. The development of stereoselective synthetic routes would be of significant interest to the organic chemistry community.

Theoretical Relevance in Medicinal Chemistry and Chemical Biology Research

The urea moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor allows it to mimic peptide bonds and interact with biological targets such as enzymes and receptors. nih.govbiointerfaceresearch.com The substituents on the urea nitrogen atoms play a crucial role in determining the compound's pharmacological profile.

In the case of N-(sec-butyl)-N'-(4-methylbenzyl)urea, the sec-butyl group provides a lipophilic and sterically defined component, while the 4-methylbenzyl group offers an aromatic surface for potential π-stacking interactions with protein residues. This combination of aliphatic and aromatic features is common in pharmacologically active molecules. For instance, various N-alkyl-N'-benzyl urea derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.net Studies on similar compounds suggest that the nature of the alkyl and benzyl (B1604629) substituents significantly influences their biological activity.

The theoretical relevance of this compound lies in its potential as a scaffold for developing new therapeutic agents. By modifying the sec-butyl and 4-methylbenzyl groups, chemists can systematically explore the structure-activity relationship (SAR) to optimize binding affinity and selectivity for a specific biological target.

Identification of Current Research Trajectories and Knowledge Gaps for Urea-Based Compounds

Current research on urea-based compounds is vibrant and multifaceted. Key trajectories include:

Development of Novel Catalytic Systems: There is a strong focus on creating new catalysts for the synthesis of ureas that are more efficient, operate under milder conditions, and have a lower environmental impact. mdpi.com

Exploration of New Biological Targets: While ureas are known to target various enzymes and receptors, researchers are continuously screening them against new biological targets to discover novel therapeutic applications. nih.govrsc.org

Application in Supramolecular Chemistry: The hydrogen-bonding capabilities of ureas make them excellent building blocks for constructing complex supramolecular assemblies, such as gels and polymers, with potential applications in materials science and drug delivery.

Despite the extensive research, knowledge gaps remain. For many specific unsymmetrical ureas like N-(sec-butyl)-N'-(4-methylbenzyl)urea, there is a lack of fundamental experimental data.

Predicted Physicochemical Properties of N-(sec-butyl)-N'-(4-methylbenzyl)urea

Due to the absence of specific experimental data for N-(sec-butyl)-N'-(4-methylbenzyl)urea in the literature, the following properties are predicted based on the known properties of its constituent fragments and related compounds such as N-sec-butylurea and N-benzylurea. chembk.comnih.govnih.gov

| Property | Predicted Value |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Estimated in the range of 150-180 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMSO; sparingly soluble in water. |

| pKa | The urea protons are weakly acidic, with an estimated pKa around 20. |

Detailed Research Findings (Inferred)

While no direct research findings for N-(sec-butyl)-N'-(4-methylbenzyl)urea are available, we can infer potential research directions based on studies of analogous compounds.

Anticipated Spectroscopic Data

Based on the analysis of similar structures, the following spectroscopic characteristics would be expected for N-(sec-butyl)-N'-(4-methylbenzyl)urea: rsc.orgspectrabase.com

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the sec-butyl group (a multiplet for the CH, a doublet for the CH3 adjacent to the CH, and a triplet for the terminal CH3). Signals for the methylene (B1212753) protons of the benzyl group (a doublet). Aromatic protons of the 4-methylbenzyl group (two doublets in the aromatic region). A singlet for the methyl group on the benzene (B151609) ring. Signals for the two N-H protons of the urea moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea. Signals for the carbons of the sec-butyl group. Signals for the methylene carbon and the aromatic carbons of the 4-methylbenzyl group, including the methyl carbon. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the urea group (around 1630-1660 cm⁻¹). N-H stretching vibrations (around 3300-3400 cm⁻¹). C-H stretching vibrations for both aliphatic and aromatic components. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the loss of the sec-butyl and 4-methylbenzyl groups. |

Structure

3D Structure

Propriétés

IUPAC Name |

1-butan-2-yl-3-[(4-methylphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-11(3)15-13(16)14-9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOUKHKMKZLADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of N Sec Butyl N 4 Methylbenzyl Urea

Spectroscopic Techniques for Molecular Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. nist.govresearchgate.net For N-(sec-butyl)-N'-(4-methylbenzyl)urea, both ¹H and ¹³C NMR would be essential for confirming its structure.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the sec-butyl group, the methylene (B1212753) bridge, the aromatic ring, and the methyl group attached to the ring. The protons on the nitrogen atoms of the urea (B33335) moiety would likely appear as broad signals due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would be particularly characteristic, typically appearing in the range of 155-165 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(sec-butyl)-N'-(4-methylbenzyl)urea (Note: These are estimated values based on analogous structures and have not been experimentally verified for the title compound.)

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| sec-Butyl CH₃ (terminal) | ~ 0.9 | Triplet |

| sec-Butyl CH₃ (internal) | ~ 1.1 | Doublet |

| sec-Butyl CH₂ | ~ 1.4-1.5 | Multiplet |

| sec-Butyl CH | ~ 3.7-3.8 | Multiplet |

| Benzyl (B1604629) CH₃ | ~ 2.3 | Singlet |

| Benzyl CH₂ | ~ 4.3 | Doublet |

| Aromatic CH | ~ 7.1-7.3 | Multiplet |

| NH (sec-butyl side) | ~ 5.8-6.2 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(sec-butyl)-N'-(4-methylbenzyl)urea (Note: These are estimated values based on analogous structures and have not been experimentally verified for the title compound.)

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| sec-Butyl CH₃ (terminal) | ~ 10 |

| sec-Butyl CH₃ (internal) | ~ 20 |

| Benzyl CH₃ | ~ 21 |

| sec-Butyl CH₂ | ~ 30 |

| sec-Butyl CH | ~ 49 |

| Benzyl CH₂ | ~ 44 |

| Aromatic CH | ~ 127-137 |

| Aromatic C (ipso, attached to CH₂) | ~ 135 |

| Aromatic C (ipso, attached to CH₃) | ~ 138 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(sec-butyl)-N'-(4-methylbenzyl)urea, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O bonds of the urea group, as well as C-H bonds of the alkyl and aromatic moieties. The N-H stretching vibrations typically appear as a broad band in the region of 3300-3500 cm⁻¹, while the C=O stretching vibration is a strong, sharp band around 1630-1680 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for N-(sec-butyl)-N'-(4-methylbenzyl)urea (Note: These are typical ranges for the specified functional groups.)

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Urea) | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Urea Amide I) | 1630 - 1680 | Strong, Sharp |

| N-H Bend (Urea Amide II) | 1550 - 1640 | Medium-Strong |

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound with high precision. For N-(sec-butyl)-N'-(4-methylbenzyl)urea (C₁₃H₂₀N₂O), the expected exact mass would be approximately 220.1576 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of the sec-butyl and 4-methylbenzyl groups. nih.gov

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If suitable crystals of N-(sec-butyl)-N'-(4-methylbenzyl)urea could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. In many urea derivatives, the molecules are linked by N-H···O=C hydrogen bonds, often forming tapes or sheets. mdpi.com

Conformational Preferences and Intramolecular Interactions of Urea Derivatives

The conformational flexibility of N-alkyl-N'-aryl ureas is a key determinant of their physical and biological properties. mdpi.com The rotation around the C-N bonds of the urea moiety can lead to different conformers. For N,N'-disubstituted ureas, the substituents on the nitrogen atoms can adopt either a cis or trans orientation relative to the carbonyl group. In the solid state, the trans-trans conformation is often favored as it allows for the formation of extended hydrogen-bonding networks. hmdb.ca

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations, particularly in solution. mdpi.comhmdb.ca Furthermore, non-covalent interactions, such as NH-π and π-stacking interactions between the urea functionality and the aromatic ring, can influence the conformational landscape. hmdb.canih.gov Computational studies, in conjunction with experimental data, are often employed to explore the relative energies of different conformers and the barriers to their interconversion. mdpi.com

Computational and Theoretical Investigations of N Sec Butyl N 4 Methylbenzyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy levels within N-(sec-butyl)-N'-(4-methylbenzyl)urea, offering predictions of its stability and reactivity.

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical studies on analogous urea (B33335) derivatives have been performed using methods like Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)) to analyze their electronic properties. researchgate.netasianpubs.org For N-(sec-butyl)-N'-(4-methylbenzyl)urea, it is anticipated that the HOMO would be localized on the electron-rich regions, likely the urea moiety and the π-system of the 4-methylbenzyl group. Conversely, the LUMO would be expected to be distributed over the electrophilic centers of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics for N-(sec-butyl)-N'-(4-methylbenzyl)urea

| Molecular Orbital | Expected Localization | Implied Reactivity |

|---|---|---|

| HOMO | Urea moiety, 4-methylbenzyl π-system | Nucleophilic and electron-donating regions |

| LUMO | Carbonyl carbon of the urea group | Electrophilic and electron-accepting regions |

| HOMO-LUMO Gap | Moderate | Balance of kinetic stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For N-(sec-butyl)-N'-(4-methylbenzyl)urea, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group in the urea moiety, making it a prime site for electrophilic interactions. researchgate.net The nitrogen atoms of the urea group would also exhibit some negative potential due to their lone pairs of electrons. Regions of positive potential are expected to be located around the hydrogen atoms attached to the nitrogen atoms and the sec-butyl group. researchgate.net The topography of the MEP can also be used to understand and predict intermolecular interactions. mdpi.com

Table 2: Predicted Electrostatic Potential Features of N-(sec-butyl)-N'-(4-methylbenzyl)urea

| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction |

|---|---|---|

| Urea Oxygen | Strong Negative | Site for electrophilic attack and hydrogen bond acceptor |

| Urea Nitrogens | Moderate Negative | Potential for electrophilic interaction |

| Amide Hydrogens | Strong Positive | Site for nucleophilic attack and hydrogen bond donor |

| Benzyl (B1604629) Ring | π-rich region | Potential for π-π stacking interactions |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can explore the conformational landscape of N-(sec-butyl)-N'-(4-methylbenzyl)urea, identifying its most stable conformations and assessing its flexibility.

MD simulations on urea derivatives have been used to understand their behavior in different environments, such as in aqueous solution or within a crystal lattice. nih.govresearchgate.net For N-(sec-butyl)-N'-(4-methylbenzyl)urea, an MD simulation would reveal the rotational freedom around the single bonds, particularly the C-N bonds of the urea linkage and the bond connecting the benzyl group. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. The stability of intramolecular hydrogen bonds, if any, could also be assessed through MD simulations. nih.gov

In Silico Modeling of Molecular Interactions with Hypothetical Biological Targets

A primary application of computational chemistry in drug discovery is the prediction of how a molecule will interact with a biological target, such as a protein or enzyme. nih.gov Urea derivatives are known to interact with a variety of enzymes, including urease and various kinases. um-surabaya.ac.idnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. um-surabaya.ac.idnih.gov This method is widely used to screen virtual libraries of compounds against a known protein structure and to propose binding modes for novel ligands.

In a hypothetical docking study of N-(sec-butyl)-N'-(4-methylbenzyl)urea against a target enzyme like urease, the urea moiety would be expected to play a crucial role in binding. It could form hydrogen bonds with key amino acid residues in the active site, a common interaction for urea-based inhibitors. nih.govmdpi.com The 4-methylbenzyl group could engage in hydrophobic or π-π stacking interactions with nonpolar residues, while the sec-butyl group could fit into a hydrophobic pocket. nih.gov The docking score, an estimation of the binding affinity, would provide a quantitative measure of the potential inhibitory activity of the compound. um-surabaya.ac.idjppres.com

Table 3: Hypothetical Molecular Docking Interactions of N-(sec-butyl)-N'-(4-methylbenzyl)urea

| Ligand Moiety | Receptor Residue Type | Type of Interaction |

|---|---|---|

| Urea Group (C=O, N-H) | Polar/Charged (e.g., Asp, His, Glu) | Hydrogen Bonding |

| 4-methylbenzyl Group | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking |

| sec-butyl Group | Nonpolar (e.g., Val, Leu, Ile) | Hydrophobic Interactions |

The insights gained from the computational analyses described above can be integrated into ligand-based and structure-based drug design strategies. ethernet.edu.et

Ligand-Based Design: In the absence of a known 3D structure of the target, a model can be built based on the properties of known active compounds. The electronic and steric features of N-(sec-butyl)-N'-(4-methylbenzyl)urea, as determined by quantum chemical calculations and conformational analysis, could be compared to a pharmacophore model derived from other known inhibitors.

Structure-Based Design: With a known 3D structure of the target, the docking simulations provide a direct basis for rational drug design. ethernet.edu.et If the initial docking results for N-(sec-butyl)-N'-(4-methylbenzyl)urea are promising, further modifications could be proposed to enhance its binding affinity. For example, substituents could be added to the benzyl ring to form additional hydrogen bonds or to improve hydrophobic interactions. The sec-butyl group could be altered to better fit a specific hydrophobic pocket in the active site.

By systematically applying these computational and theoretical approaches, a detailed molecular-level understanding of N-(sec-butyl)-N'-(4-methylbenzyl)urea can be achieved, guiding future experimental work and accelerating the discovery of its potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are computational tools of significant value in modern chemistry and drug discovery. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (SPR). For N-(sec-butyl)-N'-(4-methylbenzyl)urea and its analogs, these predictive models are instrumental in forecasting their behavior, optimizing their molecular structure for desired effects, and guiding the synthesis of new, more potent, or specialized derivatives. The development of a robust QSAR/SPR model is a systematic process that involves the careful calculation of molecular descriptors, judicious selection of relevant features, and rigorous development and validation of the predictive model.

Descriptor Calculation and Feature Selection

The foundation of any QSAR/SPR model lies in the numerical representation of the molecular structure through descriptors. Molecular descriptors are quantitative values that characterize the topological, geometrical, electronic, and physicochemical properties of a molecule. hufocw.org For a compound like N-(sec-butyl)-N'-(4-methylbenzyl)urea, a vast array of descriptors can be calculated using specialized software, with each descriptor class offering a unique perspective on the molecule's attributes. scispace.com

Descriptor Calculation: The process begins with the generation of a 3D structure of the molecule, which is then optimized to its lowest energy conformation, often using quantum chemical methods like Density Functional Theory (DFT). scispace.com Subsequently, various classes of descriptors are computed:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, ring counts, and molecular connectivity indices. hufocw.org

Geometrical Descriptors: These are calculated from the 3D structure and relate to the molecule's size and shape, such as solvent-accessible surface area and shadow areas. hufocw.org

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgucsb.edu These are particularly important for understanding reactivity. ucsb.edu

Physicochemical Descriptors: This category includes properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, and Polar Surface Area (PSA), which is related to a molecule's transport properties. nih.gov

An illustrative set of descriptor classes that would be calculated for N-(sec-butyl)-N'-(4-methylbenzyl)urea is presented below.

| Descriptor Class | Examples of Descriptors | Significance |

| Topological | Molecular Weight, Atom Count, Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size and branching. |

| Geometrical | Solvent-Accessible Surface Area (SASA), Molecular Volume, Shadow Indices | Describes the 3D shape and steric properties of the molecule. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges, Polarizability | Relates to molecular reactivity, stability, and intermolecular interactions. hufocw.orgucsb.edu |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors | Important for predicting pharmacokinetic properties like absorption and permeability. nih.gov |

Feature Selection: After calculating a large number of descriptors, the next critical step is to select a smaller, more manageable subset of the most relevant descriptors. This process, known as feature selection, is crucial to avoid overfitting the model and to create a model that is both simple and interpretable. elsevierpure.comresearchgate.net Various computational techniques are employed for feature selection, including:

Genetic Algorithms: These are search heuristics inspired by the process of natural selection. elsevierpure.com

Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance. elsevierpure.com

Ant Colony and Particle Swarm Optimization: These are swarm intelligence algorithms that can effectively explore the vast space of possible descriptor combinations. elsevierpure.com

The goal is to identify the descriptors that have the most significant correlation with the activity or property being modeled. For instance, in studies of diaryl urea derivatives, descriptors related to size, branching, aromaticity, and polarizability have been found to be influential. nih.gov

Predictive Model Development and Validation

Once the most relevant descriptors have been selected, a mathematical model is developed to define the relationship between these descriptors and the target property (e.g., biological activity).

Model Development: Several statistical methods can be used to construct the QSAR/SPR model. The choice of method often depends on the nature of the relationship between the descriptors and the activity.

Multiple Linear Regression (MLR): This is one of the simplest methods, used to establish a linear relationship between the descriptors and the activity. scispace.com It results in an easily interpretable mathematical equation. scispace.com

Partial Least Squares (PLS): This is a more advanced regression technique that is well-suited for cases where the number of descriptors is large or when there is multicollinearity among them. nih.govnih.gov

Support Vector Machines (SVM): This is a machine learning method that can be used for both linear and non-linear relationships. nih.gov

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain. nih.gov

For urea derivatives, both linear (MLR) and non-linear (PLS, SVM) models have been successfully applied. nih.gov

Model Validation: Validation is arguably the most critical phase of QSAR modeling, as it determines the reliability and predictive power of the developed model. nih.govnih.gov A model must be rigorously tested to ensure that its statistical performance is not a result of chance correlation. hufocw.org Key validation strategies include:

Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The results are used to calculate the cross-validated correlation coefficient (q²). uniroma1.it

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of new, unseen compounds. uniroma1.it The predictive performance on the test set is often measured by the predictive R² (R²_pred).

Y-Randomization: The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed with the shuffled data. This process is repeated multiple times. If the original model is robust, the models built with the randomized data should have very low correlation coefficients, confirming that the original model is not due to chance. scispace.com

A well-validated QSAR model for N-(sec-butyl)-N'-(4-methylbenzyl)urea would exhibit strong statistical metrics, as illustrated in the hypothetical validation summary table below.

| Statistical Parameter | Description | Typical Value for a Robust Model |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for Test Set) | Measures the model's ability to predict external data. | > 0.5 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| p-value | The probability that the observed correlation is due to chance. | < 0.05 |

The development of such validated QSAR and SPR models provides a powerful computational framework for the rational design and investigation of N-(sec-butyl)-N'-(4-methylbenzyl)urea and related compounds, accelerating research and reducing the need for extensive experimental synthesis and testing.

Advanced Analytical Methodologies for Research Applications of N Sec Butyl N 4 Methylbenzyl Urea

Chromatographic Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are fundamental in determining the purity of N-(sec-butyl)-N'-(4-methylbenzyl)urea and separating it from potential impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for the analysis of substituted ureas due to their polarity and thermal lability, which can make Gas Chromatography (GC) more challenging without derivatization.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of N-alkyl-N'-aryl ureas. This method separates compounds based on their hydrophobicity. For N-(sec-butyl)-N'-(4-methylbenzyl)urea, a C18 or C8 stationary phase would be effective. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in the 4-methylbenzyl group provides a chromophore that absorbs UV light, typically in the range of 210-254 nm.

The purity profile of a sample can be determined by integrating the peak area of N-(sec-butyl)-N'-(4-methylbenzyl)urea and comparing it to the total area of all observed peaks. This allows for the quantification of purity as a percentage.

Interactive Data Table: Illustrative HPLC Parameters for Purity Profiling

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 min |

Gas Chromatography (GC):

Direct analysis of N-(sec-butyl)-N'-(4-methylbenzyl)urea by GC can be challenging due to its relatively high molecular weight and potential for thermal degradation in the injector port or on the column. However, GC can be a valuable tool for analyzing volatile impurities or for the analysis of the compound after a suitable derivatization step. Derivatization, for instance through silylation, can increase the volatility and thermal stability of the molecule, making it more amenable to GC analysis. When coupled with a Flame Ionization Detector (FID), GC can provide high sensitivity for purity analysis.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide a wealth of information, including molecular weight confirmation and structural elucidation of the analyte and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of N-(sec-butyl)-N'-(4-methylbenzyl)urea. After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for substituted ureas, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the molecular weight of the parent compound.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation. In MS/MS, the [M+H]⁺ ion is isolated and fragmented, producing a characteristic fragmentation pattern that can be used to confirm the identity of the compound and to elucidate the structures of unknown impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile impurities or derivatized N-(sec-butyl)-N'-(4-methylbenzyl)urea, GC-MS offers excellent separation efficiency and sensitive detection. The mass spectrometer provides detailed information about the chemical structure of the separated components. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation. The resulting mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for compound identification.

Interactive Data Table: Expected Mass Spectrometry Data for N-(sec-butyl)-N'-(4-methylbenzyl)urea

| Technique | Ionization Mode | Expected Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-MS | ESI Positive | 221.16 | 106.08 (C₈H₁₀⁺), 119.09 (C₈H₁₁N⁺) |

| GC-MS (EI of derivatized compound) | EI | Varies with derivative | Varies with derivative |

Development of Specific Detection and Quantification Methods for Research Matrices

In a research context, it is often necessary to detect and quantify N-(sec-butyl)-N'-(4-methylbenzyl)urea in complex biological or environmental matrices. This requires the development of specific and validated analytical methods.

The development of such a method typically involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the matrix and to concentrate the analyte. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation may be employed depending on the nature of the sample.

Method Optimization: The chromatographic and mass spectrometric conditions are optimized to achieve the desired sensitivity, selectivity, and run time. This includes selecting the appropriate column, mobile phase, gradient, and MS parameters.

Use of Internal Standards: To ensure accurate quantification, an internal standard (IS) is often used. The IS is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample preparation. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for variations in sample recovery and instrument response. A stable isotope-labeled version of N-(sec-butyl)-N'-(4-methylbenzyl)urea would be an ideal internal standard.

Method Validation: The analytical method must be validated to ensure its reliability. According to guidelines from the International Council for Harmonisation (ICH), validation typically includes assessing the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Example Validation Parameters for a Quantitative LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

| Specificity | No significant interference at the retention time of the analyte |

By developing and validating a robust analytical method, researchers can confidently and accurately measure the concentration of N-(sec-butyl)-N'-(4-methylbenzyl)urea in their samples, leading to reliable and reproducible research findings.

Exploration of N Sec Butyl N 4 Methylbenzyl Urea in Materials Science and Supramolecular Chemistry Research

Self-Assembly and Supramolecular Architecture Formation via Hydrogen Bonding

The self-assembly of urea (B33335) derivatives is primarily governed by the formation of intermolecular hydrogen bonds between the N-H donor groups and the carbonyl (C=O) acceptor group. mdpi.comrsc.org This interaction is highly directional and leads to the formation of well-ordered supramolecular structures. In N,N'-disubstituted ureas, a common and highly stable motif is the "urea tape" or ribbon, where molecules are linked by bifurcated N-H···O hydrogen bonds, creating a linear, tape-like polymer. researchgate.netresearchgate.net

In the case of N-(sec-butyl)-N'-(4-methylbenzyl)urea, the asymmetry of the substituents plays a critical role in defining the supramolecular architecture. The presence of both a branched alkyl group (sec-butyl) and an arylalkyl group (4-methylbenzyl) influences the packing arrangement. The steric bulk of the substituents can affect the planarity of the urea group and may favor certain conformations, potentially leading to more complex or varied hydrogen-bonding networks beyond the simple linear tape. nih.govnih.gov For instance, bulky groups can sometimes hinder the formation of highly ordered supramolecular polymers, which in turn affects properties like solubility. nih.gov

Studies on related N-alkyl-N'-aryl ureas reveal that the conformational preferences of the system are significantly affected by the substitution pattern. nih.govresearchgate.net The interplay between the sec-butyl and 4-methylbenzyl groups would dictate the specific geometry of the hydrogen-bonded assemblies, leading to unique material properties. Infrared (IR) spectroscopy is a powerful tool for characterizing these interactions, with distinct absorption bands indicating the presence of "free" urea carbonyl groups versus those engaged in "ordered" or "disordered" hydrogen bonding. nih.govresearchgate.net

Table 1: Common Hydrogen Bonding Patterns in Urea Derivatives

| Pattern | Description | Interacting Groups | Resulting Structure |

|---|---|---|---|

| Chain | Each monomer forms a bifurcated hydrogen bond, connecting its oxygen atom with two hydrogen atoms of a neighboring monomer. researchgate.net | N-H, C=O | Symmetrical chain with all subunits oriented in the same direction. researchgate.net |

| Ribbon / α-Tape | Each monomer forms four hydrogen bonds, two with each of its two neighbors, creating a robust tape-like structure. researchgate.netresearchgate.net | N-H, C=O | A planar, tape-like supramolecular polymer. researchgate.net |

| Heterodimer | A urea molecule forms hydrogen bonds with a different but complementary molecule, such as a dicarboxylic acid. rsc.org | N-H (Urea), O-H (Acid), C=O (Urea & Acid) | Discrete, non-covalent complexes (e.g., U-A-U synthons). rsc.org |

Anion Recognition and Sensing Applications

Urea-based molecules are highly effective as neutral receptors for anions, a key area of research in supramolecular chemistry. acs.orgnih.gov The two polarized N-H groups of the urea moiety are pre-organized to act as a chelating site, capable of binding anions through the formation of multiple hydrogen bonds. rsc.orgnih.gov This interaction is foundational to the design of synthetic anion receptors and sensors.

The efficiency and selectivity of anion binding are influenced by several factors, including the basicity and geometry of the anion and the electronic properties of the urea receptor. frontiersin.org N-(sec-butyl)-N'-(4-methylbenzyl)urea would be expected to function as an effective anion receptor. The N-H protons can form strong hydrogen bonds with anions like halides (F⁻, Cl⁻) or oxoanions (CH₃COO⁻, H₂PO₄⁻). nih.govfrontiersin.org The electron-donating nature of the 4-methyl group on the benzyl (B1604629) ring would slightly decrease the acidity of the N-H protons compared to an unsubstituted phenyl ring, which could modulate its binding affinity.

The binding process can be monitored using techniques like ¹H NMR titration, where the complexation of an anion causes a downfield shift in the resonance of the urea N-H protons. nih.gov Furthermore, the 4-methylbenzyl group can act as a chromophore, allowing for the potential use of UV-Vis spectroscopy to detect binding events. frontiersin.orgfrontiersin.org When the receptor binds an anion, changes in the electronic environment of the chromophore can lead to a visible color change, forming the basis for a colorimetric sensor. nih.govfrontiersin.org Research on similar systems has shown that receptors can be designed for high selectivity, for instance, showing a stronger affinity for fluoride (B91410) and dihydrogen phosphate (B84403) over other anions. frontiersin.org

Table 2: Representative Anion Binding Constants for Urea-Based Receptors

| Receptor Type | Anion | Solvent | Binding Constant (Kₐ, M⁻¹) |

|---|---|---|---|

| m-xylylene-bis(urea) | F⁻ | DMSO | 1,250 |

| m-xylylene-bis(urea) | Cl⁻ | DMSO | <10 |

| m-xylylene-bis(urea) | H₂PO₄⁻ | DMSO | 3,370 |

| m-xylylene-bis(thiourea) | F⁻ | DMSO | 29,850 |

| m-xylylene-bis(thiourea) | Cl⁻ | DMSO | 130 |

| m-xylylene-bis(thiourea) | H₂PO₄⁻ | DMSO | 11,480 |

Data derived from studies on analogous systems and are intended to be illustrative. frontiersin.org

Potential as Building Blocks in Functional Polymers and Advanced Materials Research

The specific structural features of N-(sec-butyl)-N'-(4-methylbenzyl)urea make it a valuable building block for the synthesis of functional polymers and advanced materials. The urea moiety's capacity for strong and directional hydrogen bonding can be harnessed to impart desirable properties to polymeric materials. mdpi.comresearchgate.net

Incorporating this compound as a pendant group or as part of the main chain in a polymer could create materials with enhanced thermal stability, mechanical strength, and chemical resistance due to the physical cross-linking provided by the hydrogen-bonded networks. mdpi.com Such polyurea-based materials are used in high-performance coatings and elastomers.

Furthermore, the anion-binding capability of the urea group can be exploited to create "smart" materials. For example, polymers functionalized with N-(sec-butyl)-N'-(4-methylbenzyl)urea could be used to develop anion-responsive gels, where the swelling or shrinking of the material is triggered by the presence of a specific anion. This has potential applications in targeted delivery systems or environmental remediation. The compound could also serve as an ionophore in the fabrication of ion-selective electrodes for the detection of specific anions in solution. frontiersin.org

In the realm of crystal engineering, the predictable self-assembly of this molecule could be used to construct complex, porous supramolecular frameworks. researchgate.net Such materials are of interest for applications in gas storage, separation science, and heterogeneous catalysis, where the urea sites could act as catalytic centers or recognition sites within the material's pores. The chiral nature of the sec-butyl group could also be exploited to create chiral materials for enantioselective separations or catalysis.

Q & A

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Xenograft Models : Administer the compound to immunocompromised mice implanted with human cancer cells. Monitor tumor growth inhibition and toxicity (e.g., weight loss, organ histopathology) .

- PK/PD Studies : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Urea Derivatives

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Amine + Cyanate | 87 | RT, 24h, DCM | |

| Alcohol + Urea | 92 | Reflux, HCl catalyst |

Table 2 : In Vitro Bioactivity of Structural Analogs

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-methylbenzyl)urea | Kinase X | 0.45 | |

| N-(3,4-dimethoxybenzyl)urea | Cancer Cell Line | 1.2 |

Table 3 : Computational ADMET Predictions

| Parameter | Prediction | Tool |

|---|---|---|

| logP | 3.2 | SwissADME |

| CYP3A4 Inhibition | High | ProTox-II |

| Oral Bioavailability | 65% | pkCSM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.